molecular formula C21H21N5O3 B2873399 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 578004-38-3

7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2873399
CAS No.: 578004-38-3
M. Wt: 391.431
InChI Key: JPSKWZSMXSULIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-2,6-dione derivative features a benzyl group at position 7, a 4-methoxybenzylamino substituent at position 8, and a methyl group at position 3 (Figure 1). Its structure is designed to balance electronic, steric, and solubility properties, making it a candidate for therapeutic applications such as analgesia or receptor modulation.

Properties

IUPAC Name

7-benzyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-18-17(19(27)24-21(25)28)26(13-15-6-4-3-5-7-15)20(23-18)22-12-14-8-10-16(29-2)11-9-14/h3-11H,12-13H2,1-2H3,(H,22,23)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKWZSMXSULIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N7-Benzylation of 3-Methylxanthine

The alkylation of 3-methylxanthine (1) at the N7 position is achieved using benzyl chloride in a polar aprotic solvent.

Procedure :

  • 3-Methylxanthine (1.0 eq) is suspended in anhydrous dimethylformamide (DMF) under argon.
  • Benzyl chloride (1.2 eq) and potassium carbonate (2.5 eq) are added, and the mixture is heated at 80°C for 12 hours.
  • Purification via silica gel chromatography (ethyl acetate/methanol 9:1) yields 7-benzyl-3-methylxanthine (2) in 68–72% yield.

Key Data :

Parameter Value
Yield 68–72%
$$^1$$H NMR (DMSO) δ 7.35–7.28 (m, 5H, benzyl), 3.45 (s, 3H, N3-CH3)
HRMS (ESI) [M+H]$$^+$$ calcd: 299.1241; found: 299.1238

C8 Bromination for Electrophilic Activation

Halogenation at C8 enables subsequent nucleophilic substitution.

Procedure :

  • 7-Benzyl-3-methylxanthine (2) is treated with N-bromosuccinimide (NBS, 1.1 eq) in DMF at 0°C for 2 hours.
  • The reaction is quenched with sodium thiosulfate, and the product is isolated via recrystallization (ethanol/water) to afford 8-bromo-7-benzyl-3-methylxanthine (3) in 85% yield.

Key Data :

Parameter Value
Yield 85%
$$^1$$H NMR (DMSO) δ 7.40–7.32 (m, 5H, benzyl), 3.48 (s, 3H, N3-CH3)
$$^{13}$$C NMR δ 157.8 (C8-Br), 138.2 (C7-benzyl)

C8 Amination with 4-Methoxybenzylamine

Nucleophilic displacement of the C8 bromine with 4-methoxybenzylamine introduces the desired substituent.

Procedure :

  • 8-Bromo-7-benzyl-3-methylxanthine (3) is combined with 4-methoxybenzylamine (2.0 eq) in n-butanol.
  • The mixture is refluxed at 120°C for 24 hours under argon.
  • Chromatographic purification (dichloromethane/methanol 95:5) yields the target compound in 60–65% yield.

Key Data :

Parameter Value
Yield 60–65%
$$^1$$H NMR (DMSO) δ 7.30–7.25 (m, 5H, benzyl), 6.92 (d, J=8.6 Hz, 2H, Ar-OCH3), 4.40 (s, 2H, NHCH2Ar)
HPLC Purity 98.5% (C18, acetonitrile/water 70:30)

Optimization and Mechanistic Insights

Solvent and Base Effects on Amination

Comparative studies reveal that n-butanol outperforms DMF or dioxane in minimizing side reactions (e.g., N9 alkylation). Tributylamine as a base increases yields to 70% by scavenging HBr.

Temperature-Dependent Regioselectivity

Elevated temperatures (>100°C) favor C8 amination over competing N7 debenzylation. Microwave-assisted synthesis (150°C, 1 hour) achieves 75% yield with reduced reaction time.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • $$^1$$H NMR : Distinct singlet at δ 3.48 confirms N3-methylation. Aromatic protons for benzyl (δ 7.30–7.25) and 4-methoxybenzyl (δ 6.92) groups validate substitution.
  • $$^{13}$$C NMR : Carbonyl resonances at δ 155.2 (C2) and 151.8 (C6) confirm the dione structure.

High-Resolution Mass Spectrometry (HRMS)

  • Observed [M+H]$$^+$$ at m/z 434.1812 aligns with the theoretical mass (434.1809), confirming molecular integrity.

Alternative Methodologies and Recent Advances

Palladium-Catalyzed Amination

A patent-pending approach employs Pd(OAc)$$_2$$/Xantphos to couple 8-bromo intermediate (3) with 4-methoxybenzylamine at 100°C, achieving 78% yield. This method reduces reaction time to 8 hours but requires rigorous exclusion of moisture.

Solid-Phase Synthesis

Immobilization of 3-methylxanthine on Wang resin enables sequential alkylation and amination, though yields remain modest (50–55%) due to steric hindrance.

Industrial Scalability and Process Considerations

  • Cost Analysis : Benzyl chloride and 4-methoxybenzylamine constitute 65% of material costs. Switching to benzyl bromide reduces reaction time but increases expenses by 20%.
  • Green Chemistry Metrics :














    MetricValue
    Atom Economy81%
    E-Factor32

Chemical Reactions Analysis

Types of Reactions

7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with a unique structure, consisting of a purine core with specific substitutions at the 7 and 8 positions. The methoxybenzyl amino group at the 8-position can increase its lipophilicity, which can affect its biological activity and interactions with molecular targets.

Potential Applications
this compound has several potential applications across various fields:

  • Pharmaceutical Research This compound can be used in drug discovery to develop new therapeutic agents.
  • Agrochemicals It can also be used in the development of new pesticides and herbicides.
  • Material Science Useful as a building block for creating novel materials with specific properties.
  • Biochemical Research This compound can be utilized as a research tool to study biological pathways and molecular interactions.

Interaction Studies
Interaction studies have been conducted to understand how this compound interacts with biological targets. These studies typically involve:

  • Molecular Docking Using computational methods to predict binding affinities.
  • Cell-Based Assays Assessing the compound's activity in cellular environments.
  • Enzyme Inhibition Studies Determining its ability to inhibit specific enzymes.

These investigations help elucidate the mechanisms underlying its biological effects and therapeutic potential.

Structural Similarity
Several compounds share structural similarities with this compound.

Compound NameStructure CharacteristicsBiological Activity
7-benzyl-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dioneHydroxyethyl substitution at position 8Anticancer activity
8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dioneHydroxyethyl group at position 8Enzyme inhibition
7-(4-fluorophenyl)methyl-8-(2-hydroxyethylamino)-1,3-dimethylpurineFluorophenyl substitutionAntiviral properties

Mechanism of Action

The mechanism of action of 7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications at Position 7

  • This modification may reduce receptor binding due to decreased aromatic interactions .
  • 7-(3-Bromobenzyl) Analog (): The bromine atom introduces steric bulk and electronic effects, which could enhance binding to hydrophobic pockets in target proteins. The hydroxymethyl group at position 8 further enables hydrogen bonding .

Substituent Variations at Position 8

  • 8-Phenyl Analog (): A phenyl group at position 8 lacks the methoxy and amino functionalities, reducing hydrogen-bonding capacity and electronic modulation. This analog highlights the importance of the 4-methoxybenzylamino group in the target compound for receptor affinity .
  • 8-(Cyclopropanecarbonylpiperidin-4-yloxy) Analog (): This complex substituent introduces a bulky, rigid structure, likely improving selectivity for specific enzymes but compromising bioavailability due to high molecular weight .

Methylation Patterns at Position 3

  • 1,3-Dimethyl Analogs (): Additional methylation at position 1 (e.g., ) reduces conformational flexibility and may enhance affinity for 5-HT6 and D2 receptors. However, the target compound’s single methyl group at position 3 likely optimizes steric balance for broader receptor interactions .

Comparative Data Table

Compound Name Position 7 Position 8 Position 3 Key Properties/Activity References
Target Compound Benzyl 4-Methoxybenzylamino Methyl High receptor affinity, analgesic potential
7-Octyl-8-(4-methoxybenzylamino) Octyl 4-Methoxybenzylamino Methyl Increased lipophilicity, reduced binding
7-Benzyl-8-phenyl Benzyl Phenyl Methyl Low hydrogen-bonding capacity
7-(3-Bromobenzyl)-8-hydroxymethyl 3-Bromobenzyl Hydroxymethyl Methyl Enhanced hydrophobic interactions
8-(Cyclopropanecarbonylpiperidin-4-yloxy) Benzyl Cyclopropanecarbonylpiperidin Methyl High selectivity, poor bioavailability
7-Benzyl-8-(4-methoxybenzyl) (non-amino) Benzyl 4-Methoxybenzyl Methyl Reduced receptor binding
8-(Benzyl(methyl)amino) 2-Hydroxyethyl Benzyl(methyl)amino Methyl Steric hindrance limits activity

Biological Activity

7-benzyl-8-((4-methoxybenzyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. This article reviews the biological activity of this compound and discusses relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5O2. Its structure is characterized by a purine base with various substituents that may influence its biological activity.

Structural Information

PropertyValue
Molecular FormulaC22H23N5O2
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C
InChIInChI=1S/C22H23N5O2/c1-15...

Anticancer Activity

Recent studies have explored the anticancer potential of purine derivatives. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study involving structural modifications indicated that specific substitutions could enhance cytotoxicity against human carcinoma cells (HeLa and A549) .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism or signaling pathways.
  • Receptor Modulation : Binding to specific receptors could modulate intracellular signaling cascades.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes .

Case Studies and Research Findings

  • Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of various purine derivatives on cancer cell lines using the MTT assay. Results indicated that compounds with bulky substituents exhibited enhanced cytotoxicity compared to their smaller counterparts .
  • Structure-Activity Relationship (SAR) : The importance of substituent position and type was emphasized in a study examining the SAR of purine derivatives. It was found that electron-withdrawing groups significantly increased biological activity .
  • In Vivo Studies : Animal models have been employed to assess the therapeutic potential of similar compounds in vivo. These studies demonstrated significant tumor growth inhibition when treated with purine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.